Precise Lipophilicity Control: [1-(2-Fluoroethyl)cyclobutyl]methanamine vs. Non-Fluorinated and Trifluoroethyl Analogs
[1-(2-Fluoroethyl)cyclobutyl]methanamine exhibits a calculated logP (XLogP3-AA) of 1.1 [1], positioning it between the more hydrophilic non-fluorinated parent cyclobutylmethanamine (Log P = 0.60) [2] and the significantly more lipophilic trifluoroethyl analog (logP = 2.2) [3]. This moderate lipophilicity is often optimal for balancing passive membrane permeability with aqueous solubility, a critical factor in lead optimization.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Cyclobutylmethanamine (Log P = 0.60); [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine (logP = 2.2) |
| Quantified Difference | +0.5 log units over parent; -1.1 log units under trifluoroethyl analog |
| Conditions | Computed using XLogP3 3.0 (PubChem) for target; ALOGPS/experimental values for comparators |
Why This Matters
This specific logP value allows medicinal chemists to fine-tune the overall lipophilicity of a drug candidate without resorting to more extreme and less predictable fluorination patterns.
- [1] PubChem. [1-(2-Fluoroethyl)cyclobutyl]methanamine. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2024). View Source
- [2] ChemBase. cyclobutylmethanamine (CAS 4415-83-2). Property Data: Log P. Accessed 2025. View Source
- [3] ChemExper. N-(Cyclobutylmethyl)-2,2,2-trifluoroethanamine. Property Data: logP. Accessed 2025. View Source
